molecular formula C13H13ClN2OS2 B5856566 N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide

N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide

Cat. No. B5856566
M. Wt: 312.8 g/mol
InChI Key: HMMBXQHLOVUBGB-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide, also known as CTET, is a chemical compound with potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been synthesized using various methods. CTET has been studied for its potential use in treating various diseases, including cancer and inflammation. In

Mechanism of Action

The mechanism of action of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide is not fully understood. However, studies have shown that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide induces apoptosis in cancer cells by activating the caspase-dependent pathway. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide inhibits the growth of cancer cells and induces apoptosis. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has also been shown to have anti-inflammatory effects and antimicrobial activity. However, the exact biochemical and physiological effects of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide in lab experiments is its potential therapeutic applications in treating cancer, inflammation, and microbial infections. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide is also relatively easy to synthesize using various methods. However, one of the limitations of using N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide in lab experiments is the lack of understanding of its exact mechanism of action and biochemical and physiological effects.

Future Directions

There are several future directions for N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide research. One direction is to investigate the potential use of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide in combination with other drugs in treating cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide to determine its optimal dosage and administration route. Further investigation is also needed to understand the exact mechanism of action and biochemical and physiological effects of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide. Finally, the potential use of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide as an antimicrobial agent requires further exploration.
Conclusion:
In conclusion, N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide is a chemical compound with potential therapeutic applications in treating cancer, inflammation, and microbial infections. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been synthesized using various methods and has been studied for its potential use in various scientific research applications. Although the exact mechanism of action and biochemical and physiological effects of N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide are not fully understood, further research is needed to explore its potential as a therapeutic agent.

Synthesis Methods

N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been synthesized using various methods, including the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with ethyl acetoacetate and 2-bromoethyl acetate. Another method involves the reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with ethyl acetoacetate and 1-bromo-2-chloroethane. The reaction of 5-chloro-2-thiophenecarboxylic acid hydrazide with ethyl acetoacetate and 2-bromo-1-chloroethane has also been used to synthesize N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide.

Scientific Research Applications

N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has been studied for its potential use in treating various diseases, including cancer and inflammation. A study conducted by Li et al. (2018) showed that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide inhibited the growth of human hepatocellular carcinoma cells and induced apoptosis. Another study conducted by Zhang et al. (2019) demonstrated that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide had anti-inflammatory effects in a mouse model of acute lung injury. N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide has also been studied for its potential use as an antimicrobial agent. A study conducted by Zuo et al. (2019) showed that N'-[1-(5-chloro-2-thienyl)ethylidene]-5-ethyl-3-thiophenecarbohydrazide had antibacterial activity against Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-5-ethylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-3-10-6-9(7-18-10)13(17)16-15-8(2)11-4-5-12(14)19-11/h4-7H,3H2,1-2H3,(H,16,17)/b15-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBXQHLOVUBGB-OVCLIPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CS1)C(=O)NN=C(C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CS1)C(=O)N/N=C(\C)/C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-5-ethylthiophene-3-carbohydrazide

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